molecular formula C9H10INO3 B093333 3-(131I)Iodo-L-tyrosine CAS No. 16624-40-1

3-(131I)Iodo-L-tyrosine

Cat. No.: B093333
CAS No.: 16624-40-1
M. Wt: 311.09 g/mol
InChI Key: UQTZMGFTRHFAAM-VIVGTICWSA-N
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Description

Sorbitan Palmitate: is an ester formed from the reaction between sorbitol and palmitic acid. It is a non-ionic surfactant widely used in the cosmetic and pharmaceutical industries as an emulsifier, stabilizer, and surfactant. This compound helps to mix oil and water-based ingredients in creams and lotions, ensuring they remain stable and homogeneous .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan Palmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid together in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, Sorbitan Palmitate is produced by reacting sorbitol with palmitic acid under controlled conditions. The reaction mixture is heated to a specific temperature, and the esterification process is monitored to achieve the desired product. The resulting Sorbitan Palmitate is then purified and processed into a usable form for various applications .

Chemical Reactions Analysis

Types of Reactions: Sorbitan Palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water, yielding sorbitol and palmitic acid .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sorbitan Palmitate is used as a surfactant and emulsifier in various chemical formulations. It helps stabilize emulsions and improve the solubility of hydrophobic compounds .

Biology: In biological research, Sorbitan Palmitate is used to study the effects of surfactants on cell membranes and protein interactions. It is also employed in the formulation of biological assays and experiments .

Medicine: Sorbitan Palmitate is used in pharmaceutical formulations to enhance the stability and bioavailability of drugs. It is commonly found in topical creams, ointments, and oral medications .

Industry: In the cosmetic industry, Sorbitan Palmitate is used in the formulation of creams, lotions, and other personal care products. It acts as an emulsifier, helping to blend oil and water-based ingredients .

Mechanism of Action

Sorbitan Palmitate exerts its effects by reducing the surface tension between different substances, allowing them to mix more easily. As an emulsifier, it helps stabilize emulsions by forming a protective layer around oil droplets, preventing them from coalescing. This mechanism is crucial in maintaining the stability and homogeneity of cosmetic and pharmaceutical formulations .

Comparison with Similar Compounds

Comparison: Sorbitan Palmitate is unique due to its specific fatty acid component, palmitic acid. Compared to other sorbitan esters, such as Sorbitan Stearate and Sorbitan Oleate, Sorbitan Palmitate has distinct emulsifying properties and is preferred in formulations requiring a balance between hydrophilic and lipophilic characteristics .

Properties

CAS No.

16624-40-1

Molecular Formula

C9H10INO3

Molecular Weight

311.09 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoic acid

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10+4

InChI Key

UQTZMGFTRHFAAM-VIVGTICWSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[131I])O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O

Key on ui other cas no.

16624-40-1

Origin of Product

United States

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